molecular formula C25H28N2O7 B12412024 boc-O-benzyl-L-tyrosine hydroxy succinimide ester

boc-O-benzyl-L-tyrosine hydroxy succinimide ester

Cat. No.: B12412024
M. Wt: 468.5 g/mol
InChI Key: RJQFEOQLJIVNSW-XJDOXCRVSA-N
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Description

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester (CAS: 34805-19-1) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C25H28N2O7, with a molecular weight of 468.5 g/mol and a melting point of 149–153°C . The compound features:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
  • An O-benzyl ether protecting the phenolic hydroxyl group of tyrosine.
  • A hydroxysuccinimide (NHS) ester reactive group for coupling with primary amines under mild alkaline conditions (pH 7.2–9.0) .

This reagent is hygroscopic and requires storage at -20°C under argon to prevent hydrolysis of the NHS ester . Its primary application is in solid-phase peptide synthesis (SPPS), where it enables efficient and selective amide bond formation without side reactions involving the tyrosine hydroxyl group.

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-19(23(30)33-20-14-21(28)27-22(20)29)13-16-9-11-18(12-10-16)32-15-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,26,31)(H,27,28,29)/t19-,20?/m0/s1

InChI Key

RJQFEOQLJIVNSW-XJDOXCRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3CC(=O)NC3=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3CC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

Step Reagents Solvent Temperature Yield
Boc Protection Boc₂O, K₂CO₃ Dioxane/H₂O 0°C → rt 94%
Benzylation Benzyl bromide, NaHCO₃ Dioxane/DMF 90°C 89%
NHS Esterification EDC, NHS CH₂Cl₂ -5°C → rt >90%*

*Yield inferred from peptide coupling efficiency.

Critical Analysis of Methodology

Solvent and Base Selection

  • Boc Protection : Aqueous dioxane with K₂CO₃ provides a biphasic system ideal for Boc group introduction, minimizing racemization.
  • Benzylation : DMF enhances solubility of intermediates at elevated temperatures, while NaHCO₃ neutralizes HBr generated during benzylation.

Temperature Optimization

  • Low-Temperature Activation : NHS esterification at -5°C reduces side reactions, such as carbodiimide-mediated dimerization.

Purification Challenges

  • Boc-Tyr(Bzl)-OSu : Due to its hydrophobicity, column chromatography (silica gel, CH₂Cl₂/CH₃OH) is required to isolate the pure NHS ester.

Comparative Evaluation of Alternative Routes

While the above method is standard, alternative approaches include:

  • Mixed Carbonate Method : Using Boc-ON (2-tert-butyloxycarbonyloxyimino-2-phenylacetonitrile) for amino protection, though this offers no yield advantage over Boc₂O.
  • Direct Benzylation Pre-Boc Protection : This route risks oxazolidinone formation and is less favored.

Industrial Scalability Considerations

  • Cost Drivers : Benzyl bromide and Boc₂O are high-cost reagents, necessitating recovery protocols.
  • Green Chemistry Metrics : Dioxane (LD50 = 5.8 g/kg) and DMF (reprotoxic) pose environmental concerns, suggesting potential substitution with 2-MeTHF or cyclopentyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-tyrosine hydroxy succinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Overview : Boc-O-benzyl-L-tyrosine hydroxy succinimide ester serves as a crucial building block in peptide synthesis. Its structure allows for the formation of complex peptides with specific functionalities.

Key Features :

  • Activation : The compound can be activated to facilitate the coupling with other amino acids, enhancing the efficiency of peptide bond formation.
  • Versatility : It can be utilized in various synthetic strategies, including solid-phase and solution-phase peptide synthesis.

Case Study : In a study focusing on the synthesis of modified dipeptides, this compound was effectively used to couple with pyrene-1-carboxylic acid, demonstrating its utility in creating functionalized peptides for photochemical applications .

Drug Development

Overview : The compound plays a significant role in developing pharmaceutical agents, particularly as a prodrug to improve bioavailability and targeted delivery.

Applications :

  • Prodrug Formation : By modifying the ester group, researchers can enhance the solubility and absorption of therapeutic compounds.
  • Targeted Delivery Systems : The ability to conjugate biomolecules allows for the design of drugs that can specifically target diseased tissues.

Case Study : Research has shown that this compound is instrumental in synthesizing drug conjugates that improve therapeutic efficacy while minimizing side effects .

Bioconjugation

Overview : Bioconjugation refers to the process of attaching biomolecules to surfaces or other molecules. This compound is widely used in this area due to its reactive nature.

Key Benefits :

  • Site-Specific Conjugation : The compound enables selective attachment at specific sites on proteins or other biomolecules.
  • Enhanced Stability and Functionality : Conjugated products often exhibit improved stability and functionality compared to their unmodified counterparts.

Case Study : In targeted immunotherapy research, this compound was employed to functionalize antibodies for enhanced binding to immune effector cells, significantly improving therapeutic outcomes against cancer cells .

Research in Neuroscience

Overview : The derivatives of this compound are explored in neuroscience for studying receptor interactions and signaling pathways.

Applications :

  • Receptor Studies : Researchers utilize this compound to investigate how neurotransmitters interact with their receptors.
  • Pathway Analysis : It aids in understanding the signaling pathways involved in neurological disorders.

Case Study : A study indicated that derivatives of this compound were effective in probing receptor dynamics and contributed valuable insights into the mechanisms underlying neurodegenerative diseases .

Custom Synthesis

This compound is frequently employed in custom synthesis projects across academic and industrial research settings. Its flexibility allows researchers to design compounds tailored for specific applications, further expanding its utility.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-tyrosine hydroxy succinimide ester involves the activation of the carboxyl group of Boc-O-benzyl-L-tyrosine, facilitating its reaction with nucleophiles such as amines or alcohols. The hydroxy succinimide ester acts as a leaving group, enhancing the reactivity of the carboxyl group and promoting the formation of amide or ester bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester with analogous compounds:

Compound Name Molecular Weight (g/mol) Protecting Groups Solubility Reactivity (Half-Life at pH 7–8) Applications
Boc-O-benzyl-L-tyrosine NHS ester 468.5 Boc (α-amine), O-benzyl (tyrosine) Dioxane, DMF Moderate (inferred) SPPS, tyrosine protection
Boc-L-isoleucine hydroxysuccinimide ester 231.29 Boc (α-amine) Methanol Moderate (data unavailable) Peptide coupling
Boc-Glycine NHS ester (Boc-Gly-OSu) 286.25 Boc (α-amine) DMF, THF High (shorter half-life) Simple peptide chain elongation
Nε-Z-Nα-Boc-L-lysine NHS ester 493.54 Boc (α-amine), Z (ε-amine) DCM, DMF Moderate Branched peptide synthesis

Key Observations:

Protection Strategy : Boc-O-benzyl-L-tyrosine uniquely combines Boc and O-benzyl groups, offering dual protection for the α-amine and tyrosine hydroxyl. This contrasts with Boc-L-isoleucine or Boc-Gly-OSu, which lack aromatic protection .

Solubility: The benzyl group enhances solubility in aromatic solvents (e.g., dioxane) compared to aliphatic NHS esters like Boc-L-isoleucine, which prefers methanol .

Reactivity : While exact hydrolysis rates are unspecified for Boc-O-benzyl-L-tyrosine NHS ester, analogous NHS esters (e.g., BMPS) exhibit pH-dependent stability : half-lives decrease from 550 s (pH 8) to 150 s (pH 9) . The steric bulk of the benzyl group may slightly retard hydrolysis compared to smaller esters like Boc-Gly-OSu.

Reactivity in Peptide Coupling

  • Optimal pH: NHS esters react efficiently with primary amines at pH 7.0–8.5. Higher pH (>8.5) accelerates hydrolysis, reducing coupling efficiency . For Boc-O-benzyl-L-tyrosine, the O-benzyl group prevents oxidation of tyrosine’s phenol under basic conditions, a critical advantage over unprotected tyrosine derivatives .
  • Coupling Efficiency : Compared to heterobifunctional crosslinkers (e.g., EMCS, which has NHS and maleimide groups ), Boc-O-benzyl-L-tyrosine is homofunctional , limiting its use to amine coupling rather than crosslinking.

Biological Activity

Boc-O-benzyl-L-tyrosine hydroxy succinimide ester (Boc-Tyr-OSu) is a synthetic compound that plays a significant role in peptide synthesis and bioconjugation. Its unique structure and properties make it an essential building block in medicinal chemistry and drug development. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₉H₁₉N₃O₅
  • Molecular Weight : Approximately 371.4 g/mol
  • Structural Features :
    • Contains a tert-butoxycarbonyl (Boc) protecting group on the tyrosine amino acid.
    • Modified with a benzyl group and a hydroxy succinimide moiety, enhancing its reactivity and stability.

This compound's structure allows it to participate in various chemical transformations, particularly in the formation of peptide bonds through nucleophilic attack on its carbonyl carbon.

Biological Activity

Boc-Tyr-OSu exhibits significant biological activity primarily due to its role as a precursor in peptide synthesis. It is particularly valuable for:

  • Peptide Synthesis : It serves as a building block for creating peptide libraries, which are crucial for drug discovery and therapeutic applications. The compound's ability to form stable amides with various nucleophiles while preserving the integrity of the tyrosine side chain enhances its utility in this context.
  • Targeted Drug Delivery : Research has shown that Boc-Tyr-OSu can enhance binding affinity or specificity when incorporated into peptide sequences. This property is vital for developing targeted delivery systems that modulate biological responses effectively.

Case Studies

  • Peptide Library Development : In a study exploring the synthesis of peptide libraries, Boc-Tyr-OSu was used to create diverse peptide sequences. These libraries were screened for potential therapeutic candidates, demonstrating the compound's role in facilitating high-throughput screening processes.
  • Bioconjugation Applications : Boc-Tyr-OSu has been employed in bioconjugation strategies to attach peptides to various biomolecules, enhancing their stability and bioactivity. For instance, studies have highlighted its effectiveness in coupling peptides to antibodies for targeted therapy applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey Features
Boc-O-benzyl-D-tyrosine hydroxy succinimide esterUsed for D-enantiomer studies
N-Boc-L-phenylalanine hydroxy succinimide esterContains phenylalanine; utilized in peptide synthesis
Boc-O-benzyl-L-aspartate hydroxy succinimide esterAspartate derivative; involved in various reactions

Uniqueness : Boc-Tyr-OSu stands out due to its specific reactivity profile, particularly its ability to form stable amides while maintaining the aromatic properties of tyrosine, which are essential for biological function .

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